molecular formula C24H42N5O8PS B12369821 [(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate

[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate

Cat. No.: B12369821
M. Wt: 591.7 g/mol
InChI Key: UAQUUBGIOJZAFO-AZOREUJESA-N
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Description

[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phosphoryl group, a dihydropyrrol-1-ium ring, and a thieno[3,4-d]imidazole moiety, making it a subject of interest for chemists and biochemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate involves multiple steps, including the formation of the dihydropyrrol-1-ium ring and the attachment of the phosphoryl group. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized under specific conditions.

    Reduction: The dihydropyrrol-1-ium ring can be reduced to form different derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the phosphoryl and carbamate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while reduction could produce various dihydropyrrol-1-ium derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, the compound may be used to study enzyme interactions and protein modifications. Its phosphoryl group can mimic natural substrates, making it useful for investigating phosphorylation processes.

Medicine

In medicine, the compound has potential applications as a drug candidate or a biochemical probe. Its ability to interact with specific molecular targets makes it a valuable tool for drug discovery and development.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties may lead to the development of new products with enhanced performance.

Mechanism of Action

The mechanism of action of [(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate involves its interaction with specific molecular targets. The phosphoryl group can bind to enzymes and proteins, affecting their activity and function. The compound may also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S,5S,6R)-2-乙氧基-6-羟甲基-四氢化吡喃-3,4,5-三醇
  • 生物素-苯胺
  • Methyl 1-C- [4-chloro-3- (4-ethoxybenzyl) phenyl]-α-D-glucopyranoside

Uniqueness

[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate stands out due to its unique combination of functional groups and structural features. This makes it a versatile compound with diverse applications in scientific research and industry.

Properties

Molecular Formula

C24H42N5O8PS

Molecular Weight

591.7 g/mol

IUPAC Name

[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate

InChI

InChI=1S/C24H42N5O8PS/c1-4-36-38(34,37-5-2)24(3)17(11-14-29(24)33)15-35-23(32)26-13-8-12-25-20(30)10-7-6-9-19-21-18(16-39-19)27-22(31)28-21/h14,17-19,21H,4-13,15-16H2,1-3H3,(H,25,30)(H,26,32)(H2,27,28,31)/t17-,18+,19+,21+,24+/m1/s1

InChI Key

UAQUUBGIOJZAFO-AZOREUJESA-N

Isomeric SMILES

CCOP(=O)([C@]1([C@H](CC=[N+]1[O-])COC(=O)NCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C)OCC

Canonical SMILES

CCOP(=O)(C1(C(CC=[N+]1[O-])COC(=O)NCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C)OCC

Origin of Product

United States

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